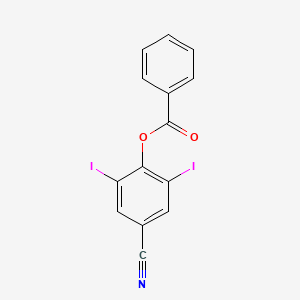

(4-Cyano-2,6-diiodophenyl) benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

(4-cyano-2,6-diiodophenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7I2NO2/c15-11-6-9(8-17)7-12(16)13(11)19-14(18)10-4-2-1-3-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBJGGXQUWKJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376783 | |

| Record name | (4-cyano-2,6-diiodophenyl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-43-6 | |

| Record name | (4-cyano-2,6-diiodophenyl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Cyano 2,6 Diiodophenyl Benzoate and Analogues

Approaches to 2,6-Diiodinated Phenyl Moieties

The creation of a phenyl ring substituted with iodine at the 2 and 6 positions is a critical step. Several methods have been developed to achieve this specific substitution pattern, each with its own advantages and limitations.

Electrophilic Iodination of Aromatic Systems

Electrophilic iodination is a fundamental reaction for introducing iodine onto an aromatic ring. acsgcipr.orgnih.gov For the synthesis of 2,6-diiodinated phenols, the starting material is typically a phenol (B47542) or a derivative. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions.

A variety of reagents and conditions can be employed for this transformation. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). acsgcipr.orgnih.gov The choice of reagent and reaction conditions can influence the regioselectivity and yield of the diiodinated product. For instance, the use of I₂ with an oxidizing agent like nitric acid or hydrogen peroxide can generate a potent electrophilic iodine species. wikipedia.orgscielo.br

The reaction of phenol with iodine and hydrogen peroxide in water has been shown to produce 2,6-diiodophenol. scielo.br This method is considered environmentally friendly due to the use of water as a solvent. The reaction likely proceeds through the formation of an electrophilic iodine species that preferentially attacks the electron-rich positions ortho to the hydroxyl group. scielo.br

Deactivated aromatic compounds, which are less reactive towards electrophilic substitution, can be iodinated using stronger electrophilic iodine reagents. These can be generated from sodium iodate (B108269) (NaIO₄) and either iodine or potassium iodide in concentrated sulfuric acid. organic-chemistry.org

Table 1: Reagents for Electrophilic Iodination

| Reagent/System | Substrate Type | Notes |

| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Activated Aromatics (e.g., Phenols) | Can achieve di-iodination. wikipedia.orgscielo.br |

| N-Iodosuccinimide (NIS) | Activated and some deactivated aromatics | Often used with an acid catalyst. organic-chemistry.org |

| Iodine Monochloride (ICl) | General use | A reactive iodinating agent. nih.gov |

| NaIO₄ / I₂ or KI / H₂SO₄ | Deactivated Aromatics | Generates a strong electrophilic iodine species. organic-chemistry.org |

Regioselective Halogenation Strategies

Achieving specific substitution patterns, such as 2,6-diiodination, requires careful control of the reaction's regioselectivity. Several strategies have been developed to direct the halogenation to the desired positions.

One approach involves the use of directing groups on the aromatic ring. As mentioned, the hydroxyl group in phenols is a powerful ortho-, para-director. By carefully selecting the reaction conditions, it is possible to favor the formation of the 2,6-diiodo isomer over the 2,4- or 2,4,6-triiodo derivatives.

The use of bulky catalysts or reagents can also influence regioselectivity by sterically hindering attack at certain positions. Furthermore, the choice of solvent can play a role; for example, hexafluoro-2-propanol (HFIP) has been shown to promote the regioselective 2,6-dihalogenation of certain aromatic systems. rsc.orgresearchgate.net

In some cases, a multi-step approach is necessary. This might involve blocking the para-position with a temporary protecting group, performing the di-iodination at the ortho positions, and then removing the protecting group.

Oxidative Iodination Techniques

Oxidative iodination methods utilize a source of iodide (I⁻), typically potassium iodide (KI) or sodium iodide (NaI), in the presence of an oxidizing agent to generate the electrophilic iodine species in situ. This approach is often considered "greener" as it can avoid the use of molecular iodine directly. mdpi.com

A common system involves the use of hydrogen peroxide (H₂O₂) as the oxidant in the presence of an acid catalyst. scielo.br This method has been successfully applied to the iodination of phenols, yielding diiodinated products. scielo.br For instance, the reaction of 4-nitrophenol (B140041) with iodine and hydrogen peroxide in water at 50 °C yields 2,6-diiodo-4-nitrophenol (B1216091) in good yield. scielo.br

Another effective oxidizing agent is iodic acid (HIO₃) used in conjunction with molecular iodine. researchgate.netgoogle.com This system has been used for the iodination of various aromatic compounds, including anilines. google.com The process is particularly advantageous for the complete tri-iodination of certain activated anilines. google.com

Electrochemical methods also offer a promising approach to oxidative iodination. By applying an electrical potential, iodide ions can be oxidized to generate the reactive iodinating species, allowing for controlled and efficient halogenation. nih.gov

Table 2: Oxidative Iodination Systems

| Iodide Source | Oxidizing Agent | Substrate Example | Product Example | Reference |

| I₂ | Hydrogen Peroxide | Phenol | 2,6-Diiodophenol | scielo.br |

| KI | Hydrogen Peroxide | 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | scielo.br |

| I₂ | Iodic Acid | 5-Aminoisophthalic acid | 5-Amino-2,4,6-triiodoisophthalic acid | google.com |

| KI | Electrochemical Oxidation | 5-Sulfosalicylic acid | Iodinated 5-sulfosalicylic acid | nih.gov |

Halogen-Metal Exchange in Diiodinated Precursors

Halogen-metal exchange is a powerful synthetic tool for creating carbon-metal bonds, which can then be further functionalized. wikipedia.org This reaction is particularly useful when direct halogenation is difficult or lacks the desired regioselectivity. The exchange rate generally follows the trend I > Br > Cl. wikipedia.org

In the context of synthesizing 2,6-diiodinated compounds, one could start with a precursor that is more easily synthesized, such as a dibrominated or even a bromo-iodo-substituted aromatic ring. A halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium or tert-butyllithium, can then be performed. wikipedia.orgacs.org This reaction is often conducted at low temperatures to control reactivity. acs.org

The resulting organometallic intermediate, for example, a dilithiated species, can then be reacted with an electrophilic iodine source, such as molecular iodine, to introduce the iodine atoms at the desired positions. The presence of certain functional groups on the aromatic ring can direct the lithiation to specific positions through chelation. nih.gov

This method offers a high degree of control and can be applied to a wide range of substrates, including those with sensitive functional groups. nih.gov

Introduction of the 4-Cyano Group

Once the 2,6-diiodinated phenyl moiety is synthesized, the next critical step is the introduction of the cyano group at the 4-position.

Directed Cyano-Functionalization Strategies

The introduction of a cyano group onto an aromatic ring, particularly one already bearing other substituents, necessitates precise control over regioselectivity. Directed cyano-functionalization strategies offer a powerful means to achieve this. These methods often employ transition-metal catalysis to activate specific C-H bonds for cyanation, guiding the cyano group to a desired position. organic-chemistry.orgacs.orgscispace.com

One prominent approach involves the use of a directing group, which positions a metal catalyst in proximity to the target C-H bond. While effective, these methods can require additional synthetic steps for the introduction and subsequent removal of the directing group. scispace.com

Recent advancements have focused on non-directed C-H cyanation, offering a more streamlined approach. For instance, palladium-catalyzed C-H cyanation of electron-rich arenes has been demonstrated using various cyanide sources. nih.gov The reaction conditions, including the choice of ligand and oxidant, play a crucial role in the efficiency and selectivity of these transformations. nih.gov Furthermore, photoredox catalysis has emerged as a mild and metal-free alternative for the direct C-H cyanation of arenes, utilizing an excited-state acridinium (B8443388) catalyst to generate reactive arene cation radicals that can be trapped by a nucleophilic cyanide source. scispace.comnih.gov

The choice of the cyanating agent is also critical. While traditional reagents like copper(I) cyanide are effective, their toxicity has prompted the exploration of alternatives such as zinc cyanide and potassium ferricyanide. organic-chemistry.orgwikipedia.org Non-metallic cyano-group sources are also gaining traction to mitigate the formation of metal waste and avoid catalyst poisoning. researchgate.net

Synthetic Routes to Cyano-Substituted Aromatic Building Blocks

The synthesis of (4-Cyano-2,6-diiodophenyl) benzoate (B1203000) relies on the availability of appropriately substituted aromatic precursors. A key intermediate is 4-hydroxy-3,5-diiodobenzonitrile. google.comstenutz.eu The synthesis of such building blocks can be achieved through several established methods.

The Sandmeyer reaction is a classic and versatile method for introducing a cyano group onto an aromatic ring. numberanalytics.comwikipedia.orglscollege.ac.in This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. numberanalytics.comwikipedia.orglscollege.ac.in This method is particularly useful for converting anilines into their corresponding benzonitriles. numberanalytics.comnih.gov

Another common strategy is the nucleophilic substitution of an aryl halide. This approach typically involves the reaction of an aryl iodide or bromide with a cyanide salt, often catalyzed by a transition metal such as palladium or nickel. organic-chemistry.orgwikipedia.org These catalytic systems offer high yields and broad functional group tolerance under relatively mild conditions. organic-chemistry.org

The synthesis can also commence from aromatic aldehydes, which can be converted to nitriles through a one-pot reaction with hydroxylamine (B1172632) hydrochloride. rsc.org Additionally, the Letts nitrile synthesis provides a route from aromatic carboxylic acids using metal thiocyanates. wikipedia.org For specific applications, cyano-substituted organoboron compounds are being developed as electron-deficient building blocks for advanced materials. cjps.org

The table below summarizes some common methods for the synthesis of aromatic nitriles.

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | Aryl Diazonium Salt | Copper(I) Cyanide | Well-established, versatile for anilines. numberanalytics.comwikipedia.orglscollege.ac.in |

| Nucleophilic Substitution | Aryl Halide | Cyanide Salt, Metal Catalyst (Pd, Ni) | High yields, good functional group tolerance. organic-chemistry.org |

| From Aldehydes | Aromatic Aldehyde | Hydroxylamine Hydrochloride | One-pot conversion. rsc.org |

| Letts Nitrile Synthesis | Aromatic Carboxylic Acid | Metal Thiocyanate | Direct conversion of carboxylic acids. wikipedia.org |

| Friedel-Crafts Cyanogenation | Aromatic Compound | Cyanogen Halide, Lewis Acid | Direct introduction of the cyano group. arxada.com |

Esterification for Benzoate Moiety Formation

The final step in the synthesis of (4-Cyano-2,6-diiodophenyl) benzoate is the formation of the benzoate ester. This is typically achieved by reacting the phenolic hydroxyl group of the cyano-iodo-substituted phenol with a benzoic acid derivative.

Conventional Esterification Methods

Conventional esterification methods often involve the reaction of a phenol with an acyl chloride or an acid anhydride. libretexts.orgchemguide.co.uk Phenols generally react more slowly with carboxylic acids than alcohols do, making the use of more reactive acylating agents preferable. libretexts.orgchemguide.co.ukyoutube.com The reaction between a phenol and an acyl chloride, such as benzoyl chloride, can be accelerated by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.orgchemguide.co.uk

The Steglich esterification is another valuable method, particularly for substrates that are sensitive to acidic conditions. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgfiveable.me The mild, often room-temperature conditions of the Steglich esterification make it suitable for complex and sterically hindered molecules. organic-chemistry.orgrsc.org

Fischer esterification, which involves reacting a carboxylic acid and an alcohol (or phenol) with an acid catalyst, is also a common method, though it can be less effective for phenols and may require harsh conditions. acs.orgosti.gov

The table below outlines some conventional esterification methods.

| Method | Phenolic Substrate | Acylating Agent | Key Reagents/Conditions |

| Acyl Chloride Method | Phenol or Phenoxide | Acyl Chloride | Base (e.g., NaOH) can be used to form the more reactive phenoxide. libretexts.orgchemguide.co.uk |

| Acid Anhydride Method | Phenol or Phenoxide | Acid Anhydride | Often requires warming; can be catalyzed by base. chemguide.co.uk |

| Steglich Esterification | Phenol | Carboxylic Acid | DCC or EDC, DMAP. wikipedia.orgorganic-chemistry.orgfiveable.me |

| Fischer Esterification | Phenol | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), often with removal of water. acs.orgosti.gov |

Oxidative Esterification Approaches

Oxidative esterification presents an alternative strategy for forming the benzoate moiety. These methods can involve the direct coupling of a phenol and a carboxylic acid under oxidative conditions. While less common for this specific transformation, research into oxidative cross-coupling reactions is an active area. For instance, the pyrolysis of phenols and benzoic acid has been studied in the context of cross-linking reactions, where aryl esters are formed as intermediates. researchgate.net The direct oxidative conversion of benzoic acids to phenols has also been investigated, highlighting the potential for novel oxidative coupling pathways. google.com

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a complex molecule like this compound can be approached from different strategic perspectives, primarily categorized as convergent and divergent syntheses.

In contrast, a divergent synthesis starts from a central core molecule and progressively adds building blocks to create a library of related compounds. wikipedia.orgresearchgate.net This strategy is particularly useful for generating structural diversity and exploring structure-activity relationships. wikipedia.org

Multi-Step Synthesis Design

The synthesis of this compound is inherently a multi-step process. A logical convergent approach would involve the independent synthesis of two key precursors:

4-Hydroxy-3,5-diiodobenzonitrile : This fragment contains the cyano and diiodo functionalities on the phenolic ring. Its synthesis would likely start from a simpler precursor like 4-hydroxybenzonitrile (B152051) or p-aminophenol, followed by iodination and cyanation steps as previously discussed.

Benzoyl chloride or Benzoic acid : This is the source of the benzoate moiety.

Once these two building blocks are prepared, the final esterification step would be performed using one of the methods described in section 2.3. This convergent strategy allows for the efficient construction of the target molecule.

Alternatively, a more linear, yet potentially less efficient, approach could be envisioned. This might involve starting with a simpler diiodinated phenol, performing the esterification, and then introducing the cyano group in a later step. However, the reactivity of the molecule at each stage would need to be carefully considered to avoid unwanted side reactions. The development of transition-metal-catalyzed reactions that allow for the transformation of aromatic esters, such as decarbonylative coupling and aryl exchange, provides further options for late-stage functionalization in a synthetic design. acs.orgacs.org

One-Pot Reaction Sequences

One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.org This approach is particularly valuable for constructing complex molecules like this compound analogues.

For instance, a one-pot method for synthesizing 2-cyano-1,4-diketones has been developed, which can serve as precursors to various cyano-substituted heterocycles. researchgate.net This process begins with the nucleophilic substitution of 2-bromoacetophenones with sodium cyanide to generate β-ketonitriles in situ. researchgate.net These intermediates then react further to yield the desired diketone products. researchgate.net This strategy could be adapted for the synthesis of precursors to this compound.

Similarly, one-pot syntheses have been developed for other heterocyclic systems, such as 1-aryl-3-trifluoromethylpyrazoles, which are important in medicinal chemistry. nih.gov These methods often involve domino reactions, where a single event triggers a cascade of bond-forming reactions. researchgate.net For example, a one-pot synthesis of 2,4-diarylquinazolines involves a palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids. nih.gov Such tandem approaches could be envisioned for the construction of the core structure of this compound.

The table below provides examples of one-pot synthetic methods that could be relevant to the synthesis of this compound precursors.

| Product | Starting Materials | Key Features |

| 2-Cyano-1,4-diketones | 2-Bromoacetophenones, NaCN | In situ generation of β-ketonitriles |

| 1-Aryl-3-trifluoromethylpyrazoles | Nitrile imines, Mercaptoacetaldehyde | (3+3)-annulation followed by dehydration/ring contraction |

| 2,4-Diarylquinazolines | 2-(Benzylidenamino)benzonitriles, Arylboronic acids | Palladium-catalyzed tandem addition/cyclization |

| 4-Substituted 1,2,4-triazolidine-3,5-diones | Aniline derivatives, Ethyl chloroformate, Ethyl carbazate | Three-step sequence in a single vessel |

Catalytic Methods in Synthesis of this compound Derivatives

Catalytic methods are central to modern organic synthesis, enabling reactions with high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives heavily relies on various catalytic transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of complex organic molecules. researchgate.netmdpi.com These reactions have been extensively used in the synthesis of pharmaceuticals, natural products, and advanced materials.

C-C Bond Formation: Reactions like the Suzuki-Miyaura, Hiyama, and Sonogashira couplings are widely used to create C-C bonds. nih.govmdpi.com For example, the Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a versatile method for constructing biaryl structures, which are common motifs in many bioactive molecules. researchgate.netnih.gov The Hiyama coupling, which uses organosilanes as coupling partners, offers an alternative with different reactivity and substrate scope. mdpi.com A rhodium(III)-catalyzed Hiyama cross-coupling has been developed for the synthesis of biphenyl-2-carbonitriles from benzimidates and arylsilanes in water, providing an environmentally friendly approach. acs.org

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of amines. acs.orguwindsor.ca This reaction is crucial for synthesizing N-arylated compounds, which are prevalent in pharmaceuticals. nih.gov Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, provide a cost-effective alternative to palladium-based systems. nih.gov

C-O Bond Formation: Palladium-catalyzed C-O cross-coupling reactions are used to form aryl ethers. For instance, the coupling of activated aryl halides with primary fluoroalkyl alcohols has been achieved using a specific phosphine (B1218219) ligand (BrettPhos) that facilitates the reaction. sigmaaldrich.com

The table below summarizes some key transition metal-catalyzed cross-coupling reactions relevant to the synthesis of this compound analogues.

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | C-C | Aryl halide, Arylboronic acid | Palladium catalyst |

| Hiyama Coupling | C-C | Aryl halide, Organosilane | Palladium or Rhodium catalyst |

| Sonogashira Coupling | C-C | Aryl halide, Terminal alkyne | Palladium/Copper catalyst |

| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine | Palladium catalyst |

| Ullmann Condensation | C-N | Aryl halide, Amine | Copper catalyst |

| C-O Cross-Coupling | C-O | Aryl halide, Alcohol | Palladium catalyst |

Iodine and hypervalent iodine reagents play a significant role in the functionalization of aromatic systems. These reagents are often less toxic and more environmentally friendly than many transition metal catalysts. dntb.gov.uanih.gov

Hypervalent iodine(III) reagents can mediate the direct cyanation of electron-rich heteroaromatic compounds under mild conditions. nih.govacs.org This transformation typically involves the in situ generation of an active iodine(III)-cyano species, which then transfers the cyano group to the aromatic ring. nih.govacs.org For example, the combination of phenyliodine bis(trifluoroacetate) (PIFA) and trimethylsilylcyanide (TMSCN) can be used to introduce a cyano group at the 2-position of N-tosylpyrroles in good yields. nih.govacs.org

Iodine can also be used to activate other reagents. For instance, the NaBH₄/I₂ system is a powerful reducing agent that can selectively reduce various functional groups. wordpress.com Iodine activates the sodium borohydride (B1222165) by forming borane-iodine complexes, which enhances its hydride-donating ability. wordpress.com

Furthermore, iodine itself can be introduced into aromatic rings to create iodoarenes, which are versatile intermediates for further functionalization via cross-coupling reactions. organic-chemistry.org The table below highlights some iodine-mediated transformations.

| Transformation | Reagents | Key Features |

| Direct Cyanation | Hypervalent iodine(III) reagent, TMSCN | Mild conditions, no prefunctionalization needed |

| Selective Reduction | NaBH₄, I₂ | Enhanced reactivity and selectivity |

| Iodination | Various iodinating agents | Creates versatile iodoarene intermediates |

Direct C-H activation and functionalization have emerged as a powerful strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. nih.gov This approach relies on the use of directing groups to control the regioselectivity of the reaction. rsc.org

The nitrile group itself can act as a directing group, guiding the functionalization of the C-H bond at the ortho position. researchgate.net However, this can be challenging, and alternative strategies have been developed. For example, a pivalophenone N-H imine can serve as a surrogate for a benzonitrile (B105546) group, directing cobalt-catalyzed C-H alkylation and arylation at the ortho position. rsc.org The imine can then be converted to a nitrile in a subsequent step. rsc.org

Another approach involves the use of a removable directing group. A silicon-based directing group has been developed for the meta-selective C-H functionalization of aromatic rings. nih.gov This directing group can be easily attached to an alcohol and later removed under mild conditions. nih.gov

The table below summarizes some directed C-H activation strategies.

| Directing Group/Strategy | Metal Catalyst | Position Functionalized | Key Features |

| Pivalophenone N-H imine (benzonitrile surrogate) | Cobalt | ortho | Imine is converted to nitrile after functionalization |

| Silicon-based removable directing group | Not specified | meta | Directing group is easily attached and removed |

| Nitrile group | Rhodium(III) | ortho | Direct arylation of benzimidate derivatives |

Reactivity, Derivatization, and Transformation Pathways of 4 Cyano 2,6 Diiodophenyl Benzoate

Transformations Involving the Diiodoaryl Moiety

The presence of two iodine atoms on the phenyl ring makes this moiety a prime site for a variety of metal-catalyzed and exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the diiodoaryl group of (4-Cyano-2,6-diiodophenyl) benzoate (B1203000) is an excellent substrate for these transformations. researchgate.net The general mechanism for many of these reactions involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. nobelprize.org In the case of (4-Cyano-2,6-diiodophenyl) benzoate, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to replace one or both iodine atoms with the aryl group from the boronic acid. The stability and low toxicity of organoboron compounds make the Suzuki reaction a widely used and practical method. nobelprize.org

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net It provides a direct route to synthesize substituted alkynes. For this compound, this would entail reacting it with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction is known for its high efficiency and chemoselectivity under mild conditions. mdpi.com The diiodoaryl moiety can be expected to undergo vinylation at one or both iodine positions.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an amine with an aryl halide. nih.gov It has become a general method for synthesizing anilines and their derivatives. nih.gov Reacting this compound with a primary or secondary amine under palladium catalysis would lead to the substitution of the iodine atoms with the amine, a process also known as N-arylation. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki Reaction | Organoboron compound | C-C | Pd catalyst, Base |

| Sonogashira Reaction | Terminal alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck Reaction | Alkene | C-C (vinyl-aryl) | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Base |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents. wikipedia.org For this compound, this would typically involve treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. tcnj.edu The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of functional groups. tcnj.edu The rate of exchange generally follows the trend I > Br > Cl, making the diiodoaryl moiety highly reactive. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Diiodophenyl Ring

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. youtube.com The diiodophenyl ring in this compound is deactivated towards EAS due to the electron-withdrawing nature of the iodine atoms and the cyano group. Therefore, forcing conditions would likely be required for reactions like nitration or halogenation.

Nucleophilic Aromatic Substitution (SNA_r): Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution. libretexts.org The cyano group and the iodine atoms activate the ring for nucleophilic attack, particularly at the positions ortho and para to these groups. libretexts.org A strong nucleophile can displace one of the iodide ions, which are good leaving groups. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Reactions at the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo hydrolysis to form carboxylic acids or be reduced to amines or aldehydes.

Nitrile Hydrolysis and Subsequent Carboxylic Acid Chemistry

Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk The process involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk

Acidic Hydrolysis: Heating this compound under reflux with a dilute acid, such as hydrochloric acid, would yield the corresponding carboxylic acid. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis: Refluxing with an aqueous alkali, like sodium hydroxide, initially produces the carboxylate salt. libretexts.orgchemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org It is important to note that the benzoate ester linkage is also susceptible to hydrolysis under these conditions.

The resulting carboxylic acid can then undergo a variety of subsequent reactions, such as esterification or conversion to an acid chloride.

Table 2: Comparison of Nitrile Hydrolysis Conditions

| Hydrolysis Type | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid + Ammonium (B1175870) Salt | Carboxylic Acid |

| Alkaline | Aqueous Alkali (e.g., NaOH), Heat | Carboxylate Salt + Ammonia (B1221849) | Carboxylic Acid (after acidification) |

Reduction of the Cyano Group to Amines or Aldehydes

The reduction of nitriles provides a valuable route to primary amines or aldehydes. wikipedia.org

Reduction to Amines: Catalytic hydrogenation using catalysts like Raney nickel or palladium black can reduce the nitrile to a primary amine. wikipedia.org Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) are effective for this transformation. wikipedia.orgyoutube.com

Reduction to Aldehydes: A common reagent for the partial reduction of nitriles to aldehydes is Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com The reaction proceeds through an imine intermediate which is hydrolyzed upon aqueous workup to yield the aldehyde. wikipedia.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

Cyclization Reactions Involving the Cyano Functionality

The cyano group in this compound is a versatile functional group that can participate in various cyclization reactions to form heterocyclic systems. While specific studies on the cyclization of this particular compound are not extensively documented, the reactivity of the cyano group in related aromatic systems allows for the prediction of several potential transformation pathways.

One of the most common cyclization reactions involving a cyano group is the formation of tetrazoles. This is typically achieved through the reaction of the nitrile with an azide, often sodium azide, in the presence of a Lewis acid or an ammonium salt. For this compound, this would lead to the formation of a phenyltetrazole derivative. The reaction conditions can be tuned to favor the formation of the desired isomer.

Another potential cyclization pathway involves the intramolecular reaction of the cyano group with a suitably positioned nucleophile. While the parent molecule does not possess such a group, derivatization of the benzoate ester or the introduction of a substituent on the benzoate ring could create the necessary precursor for such a cyclization. For instance, hydrolysis of the ester to the corresponding phenol (B47542), followed by the introduction of a reactive side chain, could enable an intramolecular cyclization onto the cyano group.

Furthermore, the cyano group can participate in cycloaddition reactions. For example, in the presence of a suitable diene, a Diels-Alder type reaction could be envisaged, although the electron-withdrawing nature of the cyano group would require a highly electron-rich diene for the reaction to proceed efficiently.

The table below summarizes potential cyclization reactions involving the cyano functionality of this compound, based on known reactions of aromatic nitriles.

| Reaction Type | Reagents | Potential Product | Notes |

| Tetrazole Formation | NaN3, Lewis Acid (e.g., ZnCl2) or NH4Cl | (4-(1H-tetrazol-5-yl)-2,6-diiodophenyl) benzoate | A common and well-established reaction for aromatic nitriles. |

| Intramolecular Cyclization | Requires prior modification of the molecule | Fused heterocyclic systems | The feasibility depends on the nature of the introduced nucleophile. |

| Cycloaddition | Electron-rich diene | Pyridine or other heterocyclic derivatives | Likely requires harsh reaction conditions due to the deactivated nature of the nitrile. |

Conversion to Amidino and Other Nitrogen-Containing Derivatives

The cyano group of this compound can be converted into a variety of other nitrogen-containing functional groups, significantly expanding its synthetic utility. The formation of amidines is a particularly important transformation, as this functional group is a common feature in medicinal chemistry.

The most direct method for the conversion of a nitrile to an amidine is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid (e.g., HCl) to form an imidate salt, which is then reacted with ammonia or an amine to yield the corresponding amidine. For this compound, this would provide access to a range of N-substituted or unsubstituted amidino derivatives.

In addition to amidines, the cyano group can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. Partial hydrolysis to the primary amide, (4-carbamoyl-2,6-diiodophenyl) benzoate, can be achieved under controlled conditions, while more vigorous hydrolysis leads to the corresponding carboxylic acid.

Reduction of the cyano group offers another avenue for derivatization. Catalytic hydrogenation or reduction with a metal hydride, such as lithium aluminum hydride (LiAlH4), would yield the corresponding aminomethyl derivative, (4-(aminomethyl)-2,6-diiodophenyl) benzoate. This primary amine can then be further functionalized.

The following table outlines some of the potential conversions of the cyano group in this compound to other nitrogen-containing functionalities.

| Functional Group | Reagents and Conditions | Potential Product |

| Amidine | 1. ROH, HCl (Pinner reaction) 2. NH3 or RNH2 | (4-Amidino-2,6-diiodophenyl) benzoate |

| Amide | Controlled hydrolysis (e.g., H2SO4, H2O) | (4-Carbamoyl-2,6-diiodophenyl) benzoate |

| Carboxylic Acid | Vigorous hydrolysis (e.g., NaOH, H2O, heat) | 4-Carboxy-2,6-diiodobenzoic acid (after hydrolysis of the ester) |

| Primary Amine | Reduction (e.g., LiAlH4 or catalytic hydrogenation) | (4-(Aminomethyl)-2,6-diiodophenyl) benzoate |

Ester Cleavage and Transesterification Reactions

The benzoate ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions. This reaction, known as hydrolysis, yields 4-cyano-2,6-diiodophenol and benzoic acid. The rate of hydrolysis is influenced by the steric hindrance provided by the two ortho-iodine atoms, which can shield the ester carbonyl from nucleophilic attack.

Transesterification, the conversion of one ester to another, is another important reaction of the benzoate group. This can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. nih.gov This reaction is typically an equilibrium process, and the position of the equilibrium can be influenced by the relative amounts of the reactants and the removal of one of the products. For instance, using a large excess of the new alcohol can drive the reaction to completion. The steric hindrance from the ortho-iodo substituents may also affect the rate of transesterification. nih.gov

The table below details the conditions for ester cleavage and transesterification of this compound.

| Reaction | Reagents and Conditions | Products |

| Ester Hydrolysis (Basic) | Aqueous base (e.g., NaOH, KOH), heat | 4-Cyano-2,6-diiodophenol, Benzoate salt |

| Ester Hydrolysis (Acidic) | Aqueous acid (e.g., H2SO4, HCl), heat | 4-Cyano-2,6-diiodophenol, Benzoic acid |

| Transesterification | Alcohol (R'OH), acid or base catalyst, heat | (4-Cyano-2,6-diiodophenyl) R'-oate, Benzoic acid |

Photochemical Transformations and Photoisomerization Studies

The presence of two iodine atoms on the phenyl ring of this compound makes it a candidate for various photochemical reactions. Aryl iodides are known to undergo homolytic cleavage of the carbon-iodine bond upon irradiation with UV light, leading to the formation of an aryl radical and an iodine radical. This reactivity can lead to a number of downstream transformations.

One potential photochemical reaction is deiodination, where the aryl radical abstracts a hydrogen atom from the solvent or another hydrogen donor, resulting in the formation of a less iodinated product. Stepwise deiodination could potentially lead to (4-cyanophenyl) benzoate.

Another possible photochemical pathway is the photo-Fries rearrangement. In this reaction, the ester group migrates from the phenolic oxygen to the aromatic ring, typically to the ortho or para position. However, in the case of this compound, the ortho positions are blocked by the iodine atoms, which might hinder this rearrangement or lead to other, less common, rearrangement products.

Photoisomerization, the light-induced conversion of a molecule into one of its isomers, is also a possibility, although less likely for this specific structure without the presence of other functionalities like a double bond.

The potential photochemical transformations are summarized in the table below.

| Reaction Type | Conditions | Potential Products | Notes |

| Photodeiodination | UV irradiation in a hydrogen-donating solvent | (4-Cyano-2-iodophenyl) benzoate, (4-Cyanophenyl) benzoate | The extent of deiodination would depend on the irradiation time and wavelength. |

| Photo-Fries Rearrangement | UV irradiation | Hydroxy-iodobenzophenones | The substitution pattern may disfavor the classic photo-Fries rearrangement. |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are crucial considerations in the derivatization of this compound, particularly when introducing new substituents or modifying existing ones.

For reactions at the cyano group, such as the Pinner reaction or reduction, regioselectivity is not a major concern as the reaction occurs at a specific, well-defined site.

Stereoselectivity becomes important if chiral centers are introduced into the molecule. For example, if the benzoate ester is replaced with a chiral alcohol via transesterification, the resulting product would be a mixture of diastereomers if the original molecule was racemic. Similarly, if a new chiral center is created during a derivatization reaction, the stereochemical outcome would depend on the reaction mechanism and the influence of any existing chiral elements. Without specific examples of such reactions on this molecule, the discussion of stereoselectivity remains theoretical.

The table below highlights the key considerations for regioselectivity in the derivatization of this compound.

| Reaction Type | Ring | Directing Effects | Predicted Regioselectivity |

| Electrophilic Aromatic Substitution | Benzoate Ring | Benzoate (ortho, para-director) | Substitution at the ortho and para positions relative to the ester linkage. |

| Nucleophilic Aromatic Substitution | Di-iodinated Ring | Cyano (meta-director), Iodo (ortho, para-director) | Substitution is generally disfavored due to the deactivated ring. |

Computational Chemistry and Theoretical Studies of 4 Cyano 2,6 Diiodophenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of (4-Cyano-2,6-diiodophenyl) benzoate (B1203000) would be crucial for understanding its electronic structure, thermodynamic stability, and the nature of its frontier molecular orbitals (HOMO and LUMO). Such calculations would reveal the influence of the electron-withdrawing cyano group and the bulky, polarizable iodine atoms on the electron distribution across the phenyl and benzoate rings.

Table 1: Hypothetical DFT-Calculated Properties of (4-Cyano-2,6-diiodophenyl) benzoate

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to electronic excitability and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.

Ab initio methods, while more computationally intensive than DFT, can provide highly accurate predictions of spectroscopic properties. For this compound, these methods could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. This would be invaluable for experimental characterization and for understanding the vibrational modes and chemical environments within the molecule.

The presence of two aromatic rings connected by an ester linkage suggests that this compound can adopt various conformations. Conformational analysis, typically performed using both DFT and ab initio methods, would identify the most stable three-dimensional structures of the molecule. researchgate.netrsc.org Energy minimization calculations would pinpoint the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. The dihedral angle between the two aromatic rings is a key parameter in such studies.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound over time. MD simulations could be used to study how the molecule behaves in different solvent environments, its flexibility, and how it might interact with other molecules. This would be particularly relevant for understanding its behavior in solution or in a biological system. Studies on similar molecules, such as 4-cyano-3-fluorophenyl 4-butylbenzoate, have utilized MD simulations to investigate their dynamic properties. icm.edu.plresearchgate.net

Analysis of Aromaticity and Antiaromaticity via Computational Metrics (e.g., NICS, HOMA)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Computational metrics like Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the degree of aromaticity in different parts of a molecule. nih.govineosopen.org An analysis of this compound would likely show that both the phenyl and benzoate rings are aromatic, but the presence of the substituents could modulate the degree of aromaticity.

Reaction Mechanism Studies and Transition State Calculations

Should this compound be considered for use in chemical reactions, computational studies could elucidate the reaction mechanisms. By mapping the potential energy surface and locating transition states, chemists can predict reaction pathways, activation energies, and reaction rates. This would be essential for optimizing reaction conditions and for designing new synthetic routes involving this compound.

Prediction of Spectroscopic Signatures (e.g., Anharmonic Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For the compound this compound, theoretical calculations can provide valuable data on its expected spectroscopic signatures, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are typically achieved through methods like Density Functional Theory (DFT), which has become a standard approach for modeling the electronic structure and properties of complex molecules.

The accuracy of these theoretical predictions is highly dependent on the chosen computational level, which includes the functional and the basis set. For instance, hybrid functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p) or the correlation-consistent basis sets (cc-pVTZ), are commonly employed for geometry optimization and property calculations. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts, providing results that often show a high degree of correlation with experimental data.

For the prediction of vibrational frequencies, computational models can calculate the harmonic frequencies, which correspond to the vibrations of bonds as perfect springs. However, real molecular vibrations exhibit anharmonicity. Therefore, more sophisticated calculations are required to predict anharmonic vibrational frequencies, which are often in better agreement with experimental IR and Raman spectra. These calculations can be computationally intensive but provide a more realistic representation of the molecular vibrational modes.

Despite the established methodologies for predicting spectroscopic data, a comprehensive search of scientific literature and chemical databases did not yield specific studies that have published predicted anharmonic vibrational frequencies or NMR chemical shifts for this compound. While the principles of computational spectroscopy are well-documented for a wide array of organic molecules, dedicated theoretical investigations on this particular compound appear to be limited or not publicly available at this time.

Therefore, while the theoretical framework for predicting the spectroscopic signatures of this compound exists, the actual computational data is not present in the available literature. Further research would be required to perform these calculations and provide detailed tables of predicted NMR chemical shifts and anharmonic vibrational frequencies for this compound.

Intermolecular Interactions and Supramolecular Assembly of 4 Cyano 2,6 Diiodophenyl Benzoate

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This is a key directional force in the supramolecular assembly of (4-Cyano-2,6-diiodophenyl) benzoate (B1203000).

Characterization of σ-Hole and Electrophilic Halogen Centers

The iodine atoms in (4-Cyano-2,6-diiodophenyl) benzoate are potent electrophilic halogen centers due to the phenomenon of the σ-hole. The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, directly opposite to the C-I covalent bond. This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. The electron-withdrawing nature of the aromatic ring, further intensified by the ortho and para cyano group, pulls electron density away from the iodine atoms, thus enhancing the magnitude of the positive σ-hole. This makes the iodine atoms in this molecule particularly strong halogen bond donors.

Role of Diiodoaryl Moiety as a Strong Halogen Bond Donor

The 2,6-diiodoaryl moiety is a powerful motif for directing supramolecular assembly through halogen bonding. The presence of two iodine atoms on the same aromatic ring allows for the formation of multiple halogen bonds, leading to the construction of robust and well-defined supramolecular architectures. The strength of these halogen bonds is significantly influenced by the electronic properties of the substituents on the aryl ring. In the case of this compound, the strongly electron-withdrawing cyano group at the para position significantly enhances the electrophilicity of the iodine atoms, making the diiodoaryl moiety a particularly effective halogen bond donor.

Directionality and Strength of Halogen Bonds in Solid-State and Solution

Halogen bonds are highly directional, with the interaction vector typically aligning along the axis of the covalent bond to the halogen atom. In the solid state, this high degree of directionality leads to predictable and well-ordered crystal packing. The strength of the halogen bonds formed by the diiodoaryl moiety can be substantial, often comparable to that of conventional hydrogen bonds. In solution, the formation of halogen-bonded complexes can also be observed, although the strength of these interactions may be modulated by the solvent environment. The combination of strength and directionality makes halogen bonding a powerful tool in crystal engineering, enabling the design of materials with specific topologies and properties.

Hydrogen Bonding Network Formation (Involving Ester and Cyano Groups)

While halogen bonding is a dominant feature, hydrogen bonding also contributes to the supramolecular assembly of this compound. The ester and cyano groups present in the molecule can act as hydrogen bond acceptors. The oxygen atoms of the ester carbonyl group and the nitrogen atom of the cyano group are potential sites for the formation of weak C-H···O and C-H···N hydrogen bonds with aromatic or other C-H donors in neighboring molecules. While these interactions are generally weaker than conventional O-H···O or N-H···O hydrogen bonds, their collective contribution can be significant in stabilizing the crystal lattice. The interplay between the stronger halogen bonds and these weaker hydrogen bonds is critical in determining the final crystal packing arrangement.

Crystallographic Studies of Supramolecular Architectures and Packing Motifs

While a specific crystallographic study for this compound is not publicly available, the supramolecular architecture can be inferred by examining studies of closely related compounds. The molecular structure, featuring two iodine atoms, a nitrile group, and a benzoate moiety, suggests that halogen bonding and other non-covalent interactions will be dominant forces in its crystal packing.

Detailed analysis of analogous structures, such as methyl 3,5-dibromo-4-cyano-benzoate, reveals common packing features that are likely to be observed in the crystal structure of this compound. nih.gov In the dibromo analogue, inversion dimers are formed through C≡N···Br contacts. nih.gov This suggests that the nitrile group in this compound would also play a crucial role in forming the supramolecular assembly, likely through interactions with the iodine atoms of neighboring molecules.

Furthermore, the presence of a carbonyl oxygen atom introduces the possibility of C=O···I halogen bonds. nih.govnih.gov Studies on other halogenated compounds have demonstrated that such interactions are a recurring motif in their crystal structures. nih.govnih.gov The interplay between the C≡N···I and C=O···I interactions would likely lead to the formation of complex two-dimensional or three-dimensional networks. The planarity of the molecule, influenced by the carbonyl double bond, could also contribute to π-stacking interactions between the aromatic rings, further stabilizing the crystal lattice. nih.gov

The table below summarizes the expected intermolecular interactions and their geometric parameters based on studies of similar compounds.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Typical Angle Range (°) |

| Halogen Bond | C-I | N≡C | < 3.5 | ~180 |

| Halogen Bond | C-I | O=C | < 3.5 | > 150 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | N/A |

Design of Self-Assembled Systems and Co-Crystals

The design of self-assembled systems and co-crystals utilizing this compound as a building block would be guided by the principles of crystal engineering and the predictable nature of halogen bonding. doaj.org The strong directionality of the C-I···N and C-I···O halogen bonds makes this compound an excellent candidate for the programmed assembly of supramolecular architectures.

The formation of co-crystals involves the selection of a suitable co-former that can participate in complementary non-covalent interactions. doaj.org For this compound, potential co-formers could be molecules containing strong halogen bond acceptors, such as pyridines, or other Lewis bases. The goal would be to create a robust, hydrogen-bonded or halogen-bonded network that incorporates both the target molecule and the co-former in a specific stoichiometric ratio. doaj.org

The nitrile group, in addition to its role as a halogen bond acceptor, can also influence crystal packing and density. mdpi.com By strategically replacing other functional groups with a nitrile group, it is possible to modify the intermolecular interactions and, consequently, the physical properties of the resulting solid. mdpi.com This principle can be applied to the design of co-crystals with tailored properties.

The design process for self-assembled systems would involve a systematic variation of co-formers and crystallization conditions to control the resulting supramolecular structure. The table below outlines potential design strategies for creating self-assembled systems and co-crystals of this compound.

| Design Strategy | Co-former Functional Group | Target Interaction | Expected Supramolecular Motif |

| Co-crystallization | Pyridyl | C-I···N (Halogen Bond) | Linear chains or tapes |

| Co-crystallization | Carboxylic Acid | O-H···N (Hydrogen Bond) | Heterodimers or catemers |

| Co-crystallization | Amide | N-H···O=C (Hydrogen Bond) | 2D sheets |

| Solvent-assisted Assembly | Aromatic Solvents | π-π Stacking | Intercalated layers |

Advanced Applications and Future Research Directions

Applications in Advanced Organic Synthesis

The strategic placement of reactive and directing groups on the phenyl ring makes (4-Cyano-2,6-diiodophenyl) benzoate (B1203000) a valuable starting material for the construction of more elaborate chemical entities.

The di-iodinated phenyl ring serves as a prime platform for sequential and diverse functionalization through various cross-coupling reactions. The carbon-iodine bonds are particularly susceptible to reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which are fundamental tools for creating new carbon-carbon bonds. numberanalytics.comresearchgate.net This allows for the introduction of a wide array of aryl, alkynyl, and vinyl substituents, paving the way for the synthesis of complex polyaromatic hydrocarbons and other sterically demanding structures. researchgate.netnih.gov

The differential reactivity of the two iodine atoms, potentially influenced by the electronic nature of the cyano and benzoate groups, could allow for selective, stepwise functionalization. This controlled introduction of different substituents is a key strategy in the assembly of intricate molecular frameworks. mdpi.com Hypervalent iodine reagents, which can be generated from aryl iodides, further expand the synthetic utility by acting as powerful oxidizing agents and participating in various palladium-catalyzed transformations. frontiersin.org

Table 1: Potential Cross-Coupling Reactions Utilizing (4-Cyano-2,6-diiodophenyl) benzoate

| Reaction Type | Coupling Partner | Potential Product Class | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acids/esters | Biaryls, Terphenyls | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Sonogashira | Terminal alkynes | Aryl-alkynes | PdCl₂(PPh₃)₂/CuI |

| Heck | Alkenes | Stilbenes, Cinnamates | Pd(OAc)₂/ligand |

| Buchwald-Hartwig | Amines, Amides | Arylamines, Arylamides | Pd₂(dba)₃/ligand |

| Stille | Organostannanes | Substituted Aromatics | Pd(PPh₃)₄ |

This table presents potential transformations and typical catalyst systems based on established methodologies for aryl iodides.

The cyano group in this compound is a versatile functional handle that can be transformed into various nitrogen-containing heterocycles. researchgate.net For instance, it can undergo cyclization reactions with suitable reagents to form pyridines, pyrimidines, or other fused heterocyclic systems. orgchemres.org The presence of the adjacent iodine atoms offers the possibility of subsequent intramolecular cyclization reactions after an initial intermolecular coupling, leading to the formation of complex, fused heterocyclic architectures.

Alkenyl nitriles, which could be synthesized from this compound via a Heck reaction, are known precursors for a wide variety of heterocyclic compounds, including pyrazoles, imidazoles, and oxazoles. longdom.org The transformation of the nitrile moiety into other functional groups such as amines, carboxylic acids, or amides further broadens the scope for creating diverse functionalized scaffolds. researchgate.net

Potential in Materials Science

The electronic and structural features of this compound suggest its utility in the development of novel functional materials.

The extended π-system and the presence of electron-withdrawing groups (cyano) and potentially electron-donating/modulating groups (benzoate) suggest that derivatives of this compound could exhibit interesting photophysical and electronic properties. Benzonitrile (B105546) derivatives and molecules with benzoate ester acceptors have been explored for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The ability to tune the electronic properties through cross-coupling reactions at the iodo-positions could allow for the rational design of materials with specific energy levels (HOMO/LUMO) suitable for organic semiconductor applications. researchgate.netnih.gov For instance, the introduction of thiophene-based or other electron-rich aromatic units could lead to materials with high charge carrier mobilities. nih.govresearchgate.net

The iodine atoms in this compound can act as powerful halogen bond donors. Halogen bonding is a highly directional and specific non-covalent interaction that has emerged as a robust tool in crystal engineering and the design of supramolecular assemblies. oup.com The interaction of the iodine atoms with halogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles, can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. oup.commdpi.com

The interplay between halogen bonding (from the iodine atoms), π-π stacking (from the aromatic rings), and dipole-dipole interactions (from the cyano group) could lead to the formation of complex and functional supramolecular structures. nih.gov This controlled self-assembly is crucial for the development of materials with tailored properties, such as liquid crystals and porous organic frameworks. The iodination of molecules has been shown to significantly influence their self-assembly behavior, in some cases leading to the formation of hydrogels or other ordered nanostructures. nih.gov

Table 2: Potential Supramolecular Interactions and Resulting Architectures

| Interaction Type | Interacting Groups | Potential Supramolecular Architecture |

| Halogen Bonding | C-I···N/O/S | 1D chains, 2D networks, co-crystals |

| π-π Stacking | Aromatic Rings | Columnar stacks, layered structures |

| Dipole-Dipole | Cyano group | Aligned molecular arrays |

| Hydrogen Bonding | (if modified) | Directed self-assembly |

This table outlines the potential non-covalent interactions and the resulting supramolecular structures that could be formed by this compound and its derivatives.

Aryl iodides can act as initiators or chain transfer agents in various controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP). researchgate.net This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The presence of two iodine atoms on this compound could potentially enable it to act as a bifunctional initiator, leading to the growth of polymer chains from both sides of the aromatic ring.

Furthermore, the incorporation of this molecule as a monomer unit into polymer chains, for example, through polycondensation reactions involving the ester group or after conversion of the cyano group, could lead to polymers with interesting properties. Molecular iodine itself is known to initiate various types of polymerization, including cationic and radical polymerization. tandfonline.com The use of iodo-compounds in photo-controlled atom transfer radical polymerization (photo-ATRP) has also been demonstrated, offering a green and efficient method for polymer synthesis. rsc.orgresearchgate.net

Catalysis and Organocatalysis (Investigation of its derivatives as potential catalysts or ligands)

The presence of two iodine atoms on the phenyl ring of this compound opens up intriguing possibilities for its use in catalysis, particularly in the realm of organocatalysis. Iodoarenes, or aromatic iodides, are known to participate in various catalytic transformations. researchgate.netmdpi.com

One of the most promising areas is in hypervalent iodine chemistry. Hypervalent iodine compounds are utilized as environmentally benign and selective reagents and catalysts in a wide array of oxidative functionalizations, including the formation of C–O, C–N, and C–C bonds. rsc.org Derivatives of this compound could potentially be oxidized to form stable hypervalent iodine species. These species could then act as catalysts in reactions such as the α-functionalization of ketones or the oxidative cyclization of phenols. researchgate.net The electron-withdrawing nature of the cyano group could influence the reactivity and stability of these in-situ generated catalysts.

Furthermore, the iodine atoms can act as halogen bond donors, a property that is increasingly being exploited in catalysis. While less common than hydrogen bonding, halogen bonding can play a crucial role in substrate activation and orientation in a catalytic cycle. Derivatives of this compound could be designed as novel organocatalysts where the iodine atoms pre-organize substrates through halogen bonding interactions.

The diiodo-substituted aromatic core also makes this compound and its derivatives potential ligands for transition metal catalysis. The iodine atoms could oxidatively add to a low-valent metal center, initiating a catalytic cycle. Alternatively, the aromatic ring could coordinate to a metal, with the iodine and cyano substituents electronically tuning the properties of the metal center. Research into the synthesis of various derivatives and their screening in a range of catalytic reactions would be a significant future research direction.

Molecular Recognition and Sensing Applications

The structural rigidity of the phenyl benzoate core, combined with the specific arrangement of halogen and cyano groups, makes this compound an interesting candidate for applications in molecular recognition and chemical sensing.

A key feature is the potential for strong and directional halogen bonding interactions involving the two iodine atoms. Halogen bonding has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the construction of well-defined assemblies. nih.govrsc.org The strength of a halogen bond increases in the order Cl < Br < I, making iodinated compounds particularly effective halogen bond donors. nih.gov The two iodine atoms in this compound could act as a "pincer" to bind to electron-rich species, such as anions or Lewis basic sites on other molecules. This two-point recognition could lead to high selectivity and affinity for specific guests. researchgate.net Future research could involve co-crystallization studies with various halogen bond acceptors to understand the binding motifs and the design of receptors for specific analytes. nih.govmdpi.com

The cyano group, with its strong dipole moment and ability to participate in hydrogen bonding and other non-covalent interactions, further enhances the potential for molecular recognition. The combination of halogen bonding from the iodine atoms and interactions involving the cyano group could lead to complex and highly specific host-guest systems.

In the context of sensing, the electronic properties of the molecule could be exploited. The cyano group is a strong electron-withdrawing group, which can significantly influence the photophysical properties of aromatic compounds. researchgate.netrsc.orgthe-innovation.org Binding of an analyte to the recognition sites (the diiodo-cyano-phenyl moiety) could lead to a change in the fluorescence or UV-Vis absorbance of the molecule, providing a detectable signal. For instance, interaction with an analyte could alter the intramolecular charge transfer (ICT) character of the molecule, resulting in a solvatochromic shift in its emission. researchgate.net The development of fluorescent chemosensors based on the this compound scaffold for the detection of anions or other specific molecules is a promising avenue for future investigation. biointerfaceresearch.com

Future Perspectives and Emerging Research Avenues in Halogenated and Cyano-Aromatic Chemistry

The chemistry of functionalized aromatic compounds is a continuously evolving field with significant potential for innovation. openaccessjournals.comfastercapital.com The unique substitution pattern of this compound places it at the intersection of several key research areas, suggesting a number of future perspectives.

Advanced Materials: The incorporation of this molecule into larger, more complex structures could lead to the development of novel materials. For example, its derivatives could be used as building blocks for liquid crystals, where the rigid core and anisotropic interactions (halogen bonding, π-π stacking) are desirable features. The strong dipole moment of the cyano group could also be beneficial for creating materials with specific dielectric properties.

Medicinal Chemistry: While outside the direct scope of this analysis, it is worth noting that halogenated and cyano-containing aromatic compounds are prevalent in pharmaceuticals. The iodine atoms can increase lipophilicity and participate in halogen bonding with biological targets, while the cyano group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. Future research could explore the biological activity of derivatives of this compound.

Late-Stage Functionalization: The development of methods for the selective late-stage functionalization of the C-H bonds on the aromatic rings of this compound would be a valuable endeavor. nih.govacs.org This would allow for the rapid diversification of the core structure, enabling the synthesis of a library of derivatives for screening in various applications without the need for de novo synthesis.

Computational Studies: In silico studies, such as density functional theory (DFT) calculations, will be crucial in guiding future experimental work. These studies can predict the strength and nature of halogen bonding interactions, the electronic structure and photophysical properties of the molecule and its derivatives, and the feasibility of proposed catalytic cycles.

常见问题

Q. What are the optimal synthetic routes for preparing (4-Cyano-2,6-diiodophenyl) benzoate, and what reaction conditions are critical for achieving high yields?

The synthesis of aryl benzoate derivatives typically involves esterification between substituted phenols and benzoyl chlorides or transesterification under acidic or basic conditions. For structurally complex analogs (e.g., iodinated or cyano-substituted systems), refluxing with glacial acetic acid as a catalyst in ethanol has been effective, as demonstrated in triazole-benzaldehyde condensations . Critical parameters include:

- Reaction time : Prolonged reflux (4+ hours) ensures complete conversion.

- Catalyst : 5–10 drops of glacial acetic acid enhance electrophilic aromatic substitution.

- Solvent : Absolute ethanol minimizes side reactions due to its polarity and boiling point (78°C).

Post-synthesis, vacuum evaporation and recrystallization improve purity. For iodinated derivatives, inert atmospheres may prevent dehalogenation .

Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Key analytical techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., iodinated aromatic protons at δ 7.5–8.5 ppm) and ester linkage integrity (carbonyl signals at ~168 ppm). Overlapping signals may require advanced 2D techniques (HSQC, HMBC) .

- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted precursors). A C18 column with acetonitrile/water gradients is recommended, with ESI-MS confirming the molecular ion peak .

- Elemental analysis : To validate stoichiometry, particularly for iodine and nitrogen content.

Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?

- Storage : Protect from light and moisture in amber glassware at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester bond.

- Degradation monitoring : Use periodic HPLC analysis (e.g., every 3 months) to track hydrolysis products (e.g., free benzoic acid). Accelerated stability studies (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictory data regarding the mesomorphic properties of phenyl benzoate derivatives?

Contradictions in mesophase behavior (e.g., nematic vs. smectic transitions) may arise from impurities or polymorphism. To address this:

- Differential Scanning Calorimetry (DSC) : Perform multiple heating/cooling cycles (5–10°C/min) to identify reversible phase transitions.

- Polarized Optical Microscopy (POM) : Compare texture patterns (e.g., schlieren vs. focal conic) across thermal gradients.

- X-ray Diffraction (XRD) : Resolve crystal packing discrepancies, especially for iodine-substituted systems where heavy atoms influence lattice energy .

Q. How can computational models predict the biodegradation pathways of this compound, and what experimental validations are necessary?

- In silico tools : Use OECD QSAR Toolbox to estimate biodegradability via fragment-based methods. Cyano and iodo groups may reduce biodegradability due to electron-withdrawing effects.

- Experimental validation : Conduct OECD 301 series tests (e.g., 301B, 301D) in aqueous media with activated sludge. Monitor biochemical oxygen demand (BOD) and compare to sodium benzoate controls, which degrade optimally at 63.8–99.8% under standardized conditions .

Q. In pharmacological studies, what in vitro assays are suitable for assessing the biological activity of this compound derivatives?

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., cytochrome P450 isoforms) to evaluate metabolic interactions.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Receptor binding studies : Radioligand displacement assays (e.g., for thyroid receptors, given iodine’s role in hormone analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。